Mesembrine

SERT inhibition Antidepressant screening Binding affinity

Mesembrine is a chiral aryloctahydroindole alkaloid, the principal psychoactive constituent of the South African succulent Sceletium tortuosum (Kanna). It is classified as a serotonin transporter (SERT) inhibitor with an in vitro Ki of 1.4 nM, and also exhibits weak inhibitory activity against phosphodiesterase 4B (PDE4B; IC50 7.8 µM).

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 468-53-1
Cat. No. B035894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesembrine
CAS468-53-1
SynonymsMesembrine; (3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m1/s1
InChIKeyDAHIQPJTGIHDGO-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesembrine (CAS 468-53-1) Procurement Guide: Potency, Selectivity & Pharmacokinetic Baseline


Mesembrine is a chiral aryloctahydroindole alkaloid, the principal psychoactive constituent of the South African succulent Sceletium tortuosum (Kanna). It is classified as a serotonin transporter (SERT) inhibitor with an in vitro Ki of 1.4 nM, and also exhibits weak inhibitory activity against phosphodiesterase 4B (PDE4B; IC50 7.8 µM) [1]. Binding assays confirm pronounced selectivity for SERT (IC50 4.3 µg/mL) over a broad panel of receptors (IC50s 148–>750 µg/mL) [2]. These dual biochemical signatures, together with a congested all-carbon quaternary stereocenter that makes total synthesis non-trivial, define the compound's distinct profile for research sourcing and therapeutic development.

Why Mesembrine Cannot Be Swapped 1:1 with Mesembrenone, Fluoxetine, or Rolipram


Although mesembrine, mesembrenone, and synthetic agents such as fluoxetine (SSRI) or rolipram (PDE4 inhibitor) all modulate serotoninergic or cAMP pathways, they occupy distinct positions in potency–selectivity space [1]. Mesembrine’s SERT affinity (Ki 1.4 nM) exceeds that of fluoxetine by more than an order of magnitude, while its PDE4B inhibition (IC50 7.8 µM) is >15-fold weaker than that of its closest natural congener, mesembrenone (PDE4 Ki 470 nM) [2][3]. Consequently, substituting mesembrenone for mesembrine (or vice versa) swaps a balanced dual SERT/PDE4 inhibitor for a sharply SERT-predominant one, fundamentally altering the pharmacological signature. Similarly, replacing mesembrine with rolipram loses SERT activity entirely. These differences invalidate any assumption of functional equivalence and demand compound-specific procurement.

Mesembrine (CAS 468-53-1) – Head-to-Head Quantitative Differentiation Data


SERT Binding Affinity: Mesembrine vs. Fluoxetine vs. Mesembrenone

Mesembrine inhibits the human serotonin transporter (SERT) with a Ki of 1.4 nM, making it approximately 12–22 times more potent than fluoxetine (SERT Ki ≈ 17–31 nM across independent studies) and roughly 19-fold more potent than its closest structural analog, mesembrenone (SERT Ki = 27 nM) [1][2][3]. The potency rank order is mesembrine (1.4 nM) > fluoxetine (≈17 nM) > mesembrenone (27 nM). This quantifiable potency advantage is the strongest single differentiator for end-users requiring maximal target engagement at low molar concentrations.

SERT inhibition Antidepressant screening Binding affinity

PDE4 Isozyme Inhibition: Mesembrine vs. Mesembrenone vs. Rolipram

Mesembrine is a weak PDE4 inhibitor (PDE4B IC50 = 7.8 µM), in stark contrast to mesembrenone (PDE4 Ki = 470 nM; ~17-fold more potent) and the prototypical PDE4 inhibitor rolipram (PDE4B IC50 = 0.9 µM; ~9-fold more potent) [1][2][3]. The rank order for PDE4B inhibition is rolipram (0.9 µM) > mesembrenone (0.47 µM) > mesembrine (7.8 µM). This wide potency gap means that at concentrations required to engage PDE4, mesembrine's selectivity window collapses, effectively rendering it a functionally SERT-selective agent in most assay systems.

PDE4 inhibition cAMP signaling Isozyme selectivity

Target Selectivity Window: Mesembrine SERT Selectivity Over Off-Target Receptors

In broad receptor-panel screening, mesembrine binds to SERT with an IC50 of 4.3 µg/mL, whereas its affinity at a variety of other CNS-relevant receptors (including adrenergic, dopaminergic, muscarinic, and opioid subtypes) falls in the range of 148 to >750 µg/mL [1]. This yields a minimum selectivity window of >34-fold and up to >174-fold for SERT over off-target sites. No comparable, publicly available, broad-panel selectivity dataset exists for mesembrenone or mesembrenol, making mesembrine the best-characterized Sceletium alkaloid with respect to receptor-level specificity.

Receptor selectivity Off-target profiling Safety pharmacology

Intravenous Pharmacokinetics in Mouse: Mesembrine vs. Mesembrenone Head-to-Head

Following a single intravenous dose of 15 mg/kg in mice, mesembrine achieved a Cmax of 336 µg/L and an AUC of 195 µg·h/L, compared to mesembrenone which achieved a Cmax of 420 µg/L and an AUC of 317 µg·h/L under identical conditions [1]. Mesembrenone thus exhibits ~25% higher Cmax and ~63% greater total plasma exposure. Both alkaloids showed poor oral bioavailability (plasma levels below the 10 ng/mL detection limit), a class-level limitation that must be factored into experimental design regardless of which alkaloid is selected.

Pharmacokinetics Plasma exposure In vivo dosing

In Vivo Antidepressant-Like Activity: Mesembrine Alkaloid Mixture vs. Paroxetine in the Mouse Forced Swim Test

In a BALB/c mouse forced swim test, a mesembrine family alkaloid isolate administered at a low dose of 10 mg/kg (i.p.) produced a statistically significant reduction in immobility time compared to saline control, indicating antidepressant-like activity [1]. The positive control, paroxetine (an SSRI) at 1 mg/kg, did not reach statistical significance under the same conditions, although formal potency comparisons are limited by the single-dose design. No significant locomotor effects were observed in the open-field test for any treatment group.

Forced swim test Behavioral despair Antidepressant screening

Mesembrine (CAS 468-53-1) – Optimal Scenarios Derived from Quantitative Evidence


SERT-Selective Probe in Target ID & Occupancy Studies

When a high-affinity, SERT-selective pharmacological tool is required for receptor occupancy, competition binding, or functional reuptake assays, mesembrine (Ki 1.4 nM) offers >12-fold greater potency than fluoxetine and >19-fold over mesembrenone [1]. Combined with a verified off-target selectivity window of ≥34-fold [2], it enables cleaner interpretation of SERT-mediated pharmacology than either comparator, provided that its weak PDE4B inhibition (IC50 7.8 µM) is accounted for at high test concentrations.

Differentiation of SERT-Dependent vs. PDE4-Dependent Effects

Because mesembrine's PDE4B IC50 (7.8 µM) is >15-fold weaker than that of mesembrenone (Ki 0.47 µM) [3][4], parallel experiments with both alkaloids can dissect whether an observed biological effect originates from SERT blockade or PDE4 inhibition. This comparator-pair approach is particularly valuable for CNS electrophysiology and cAMP-mediated signaling studies where dual-pathway contributions are suspected.

Parenteral Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Rodents

For intravenous PK-PD studies, the well-characterized mouse plasma parameters for mesembrine (Cmax 336 µg/L, AUC 195 µg·h/L at 15 mg/kg IV) provide a calibrated baseline [5]. Researchers can directly cross-reference these values against mesembrenone's PK profile (Cmax 420 µg/L, AUC 317 µg·h/L) to select the appropriate alkaloid and dose for achieving target plasma concentrations, compensating for mesembrine's ~40% lower systemic exposure with its greater target potency.

Synthetic Chemistry Benchmarking and Reference Standard Procurement

The congested all-carbon quaternary stereocenter of (–)-mesembrine represents a well-recognized synthetic challenge, with numerous total syntheses published as benchmarking exercises [6]. High-purity mesembrine (≥98%) serves as an essential chiral reference standard for analytical method development (e.g., UHPLC-QToF-MS quantification in biological matrices), chiroptical studies, and enantiomeric excess determination in synthetic or biosynthetic campaigns.

Quote Request

Request a Quote for Mesembrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.